molecular formula C18H16BrN3OS B2679450 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207026-89-8

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2679450
CAS No.: 1207026-89-8
M. Wt: 402.31
InChI Key: HGSZASDNODFYRO-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

While there are databases that provide physical properties for listed substances , specific physical and chemical properties for this compound were not found.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide have been investigated for their antimicrobial properties. For instance, novel sulphonamide derivatives have shown good antimicrobial activity, with some compounds exhibiting high activity against various strains. These findings suggest potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019). Similarly, derivatives incorporating the 1,3,4-oxadiazole moiety have been prepared and screened for antimicrobial and hemolytic activity, revealing variable activity levels against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).

Anticancer Activity

The synthesis and evaluation of anticancer activity of compounds structurally related to this compound have also been a focus. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings showed considerable anticancer activity against some cancer cell lines, highlighting the potential use in cancer therapy research (Yurttaş et al., 2015). Additionally, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and showed powerful cytotoxic results against breast cancer, underscoring their promise for further anticancer studies (Abu-Melha, 2021).

Chemical Reactivity and Synthesis

Research into the chemical reactivity and synthesis of compounds with similar structures has provided valuable insights into their potential applications. For example, the synthesis and molecular-packing analysis of a heptofuranosoimidazolidine-2-thione derivative offered insights into the crystal cohesion mainly due to van der Waals interactions, which could be relevant in the design of new materials or drug molecules (Estrada et al., 1987).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c1-12-4-2-3-5-15(12)22-16(13-6-8-14(19)9-7-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZASDNODFYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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